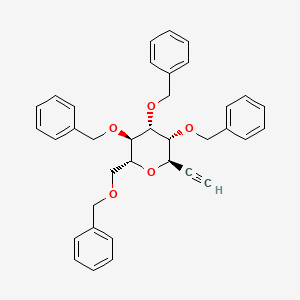
(2R,3R,4R,5R,6R)-3,4,5-tribenzyloxy-2-(benzyloxymethyl)-6-ethynyl-tetrahydropyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5R,6R)-3,4,5-tris(benzyloxy)-2-[(benzyloxy)methyl]-6-ethynyloxane is a complex organic compound characterized by its multiple benzyloxy groups and an ethynyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity reagents and optimizing reaction conditions for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R,6R)-3,4,5-tris(benzyloxy)-2-[(benzyloxy)methyl]-6-ethynyloxane can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Ethyl-substituted oxane derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,3R,4R,5R,6R)-3,4,5-tris(benzyloxy)-2-[(benzyloxy)methyl]-6-ethynyloxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R,6R)-3,4,5-tris(benzyloxy)-2-[(benzyloxy)methyl]-6-ethynyloxane is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The benzyloxy groups may facilitate binding to hydrophobic pockets in proteins, while the ethynyl group could participate in covalent interactions .
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R,5R,6S)-5-acetamido-3-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4S,6S)-3-acetami]: Another complex oxane derivative with multiple functional groups.
Tetrahydropyran derivatives: Compounds with similar oxane rings but different substituents.
Uniqueness
(2R,3R,4R,5R,6R)-3,4,5-tris(benzyloxy)-2-[(benzyloxy)methyl]-6-ethynyloxane is unique due to its combination of benzyloxy and ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C36H36O5 |
|---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6R)-2-ethynyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C36H36O5/c1-2-32-34(38-24-29-17-9-4-10-18-29)36(40-26-31-21-13-6-14-22-31)35(39-25-30-19-11-5-12-20-30)33(41-32)27-37-23-28-15-7-3-8-16-28/h1,3-22,32-36H,23-27H2/t32-,33-,34-,35-,36-/m1/s1 |
InChI Key |
ODYZSGODFGXEDP-JZPVOVDPSA-N |
Isomeric SMILES |
C#C[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
C#CC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















